molecular formula C7H10O2 B14700277 2-Ethyl-5-methylfuran-3(2H)-one CAS No. 23120-65-2

2-Ethyl-5-methylfuran-3(2H)-one

Cat. No.: B14700277
CAS No.: 23120-65-2
M. Wt: 126.15 g/mol
InChI Key: VJMSGSIUSDPZPA-UHFFFAOYSA-N
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Description

2-Ethyl-5-methylfuran-3(2H)-one is an organic compound belonging to the furan family It is characterized by the presence of an ethyl group at the 2-position and a methyl group at the 5-position of the furan ring, with a ketone functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-methylfuran-3(2H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethyl-5-methylfuran with an oxidizing agent can yield the desired ketone. Another method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with 2-ethyl-5-methylfuran in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The choice of reagents and catalysts, as well as reaction parameters like temperature and pressure, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-methylfuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted furans depending on the reagents used.

Scientific Research Applications

2-Ethyl-5-methylfuran-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methylfuran-3(2H)-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the furan ring can undergo electrophilic or nucleophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-5-methylfuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone.

    2-Ethyl-5-methylfuran: Lacks the ketone group, making it less reactive in certain chemical reactions.

    2-Methyl-5-ethylfuran: Similar structure but with different positioning of the ethyl and methyl groups.

Uniqueness

2-Ethyl-5-methylfuran-3(2H)-one is unique due to its specific functional groups and their positioning on the furan ring

Properties

CAS No.

23120-65-2

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-ethyl-5-methylfuran-3-one

InChI

InChI=1S/C7H10O2/c1-3-7-6(8)4-5(2)9-7/h4,7H,3H2,1-2H3

InChI Key

VJMSGSIUSDPZPA-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)C=C(O1)C

Origin of Product

United States

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